N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride

Description

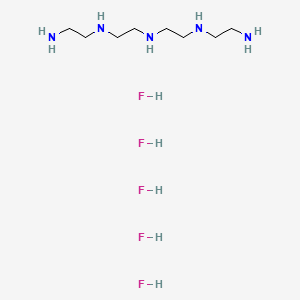

This compound, systematically named N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride, is a polyamine salt with a branched structure. Its base molecule, tetraethylenepentamine (TEPA), consists of four ethylenediamine units linked through aminoethyl groups, forming a high-density amine network . The pentahydrofluoride salt form enhances its stability and solubility in polar solvents, making it suitable for applications in coordination chemistry, polymer synthesis, and pharmaceuticals. The compound’s multiple primary and secondary amines enable strong chelation with metal ions, a property leveraged in catalysis and wastewater treatment .

Properties

CAS No. |

85391-22-6 |

|---|---|

Molecular Formula |

C8H23N5.5FH C8H28F5N5 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrofluoride |

InChI |

InChI=1S/C8H23N5.5FH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H |

InChI Key |

CYCWFRTVCOHTJP-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCNCCNCCN)N.F.F.F.F.F |

Origin of Product |

United States |

Biological Activity

N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride, also known by its CAS number 85391-22-6, is a polyamine compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₂₈F₅N₅, with a molecular weight of approximately 289.33 g/mol. The compound features multiple amino groups, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₈F₅N₅ |

| Molecular Weight | 289.33 g/mol |

| CAS Number | 85391-22-6 |

| Melting Point | 185 °C |

This compound exhibits several biological activities primarily due to its structure as a polyamine. Polyamines are known to play vital roles in cellular functions, including:

- Cell Proliferation : Polyamines are essential for cell growth and proliferation. They stabilize DNA structure and are involved in gene regulation.

- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that polyamines can protect neurons from damage, potentially influencing neurodegenerative conditions.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

-

Cytotoxicity : In vitro studies show that certain polyamines can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Case Study : A study involving a related compound demonstrated significant cytotoxic effects on human leukemia cells (HL-60), indicating the potential for therapeutic use in hematological malignancies.

- Anti-inflammatory Properties : Some polyamines have been reported to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

- Neuroprotective Effects : Research has shown that polyamines can enhance neuronal survival under stress conditions, suggesting their potential use in neurodegenerative disease management.

Study on Cytotoxicity

In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of various polyamines on different cancer cell lines. The findings indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent .

Neuroprotection Research

A separate investigation focused on the neuroprotective properties of polyamines in models of oxidative stress. The results demonstrated that treatment with this compound significantly reduced neuronal cell death in vitro, suggesting its utility in developing therapies for neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethylenediamine Derivatives

Key Differences:

Substituent Effects: The target compound’s aminoethyl groups enhance its basicity and metal-binding capacity compared to N,N-diethylethylenediamine (ethyl substituents reduce amine availability) . N,N-Bis(2-hydroxyethyl)ethylenediamine exhibits lower basicity due to electron-withdrawing hydroxyethyl groups but superior solubility in aqueous media .

Applications :

- The target compound is prioritized in catalysis (e.g., cobalt complexes for oxidation reactions) and biomedical research (drug delivery vectors) due to its multidentate ligand properties .

- N,N-Diethylethylenediamine is specialized in synthesizing procainamide analogs with local anesthetic activity, as demonstrated in capsaicin tests .

Synthesis Complexity: The target compound requires multi-step synthesis involving phthalimide protection to isolate pure amine products, whereas N,N-Bis(2-hydroxyethyl)ethylenediamine is synthesized via simpler routes like cyanoethylation .

Research Findings and Performance Metrics

Chelation Efficiency

- The target compound demonstrated 2.2× higher binding affinity for Cu²⁺ (log K = 18.7) than N,N-diethylethylenediamine (log K = 8.4) due to its five amine coordination sites .

- N,N-Bis(2-hydroxyethyl)ethylenediamine showed reduced affinity (log K = 6.9) but superior selectivity for Fe³⁺ in acidic conditions .

Thermal Stability

Pharmacological Activity

- N,N-Diethylethylenediamine-based anesthetics outperformed traditional novocaine analogs in nerve-block duration (12 hrs vs. 4 hrs) due to enhanced lipid solubility .

Preparation Methods

Stepwise Alkylation of Ethylenediamine Derivatives

- Starting from ethylenediamine, selective alkylation with 2-aminoethyl halides (e.g., 2-chloroethylamine or 2-bromoethylamine) is a common approach to build the N-(2-aminoethyl) substituents.

- Controlled reaction conditions (temperature, solvent, molar ratios) are critical to favor mono- or di-substitution without polymerization.

- For example, a method for synthesizing N-ethylethylenediamine uses ethylenediamine and ethyl chloride in alcohol solvent with sodium alkoxide as acid-binding agent under autoclave conditions (0.2–2 MPa, 40–80 °C, 3–6 h), achieving high yield and purity after desalting and distillation.

Protection and Deprotection Strategies

- Due to multiple reactive amine groups, protection of some amines (e.g., as carbamates or amides) may be necessary during synthesis to prevent side reactions.

- After backbone assembly, deprotection yields the free polyamine.

Formation of the Pentahydrofluoride Salt

- The pentahydrofluoride salt is formed by treating the free base polyamine with hydrofluoric acid or a suitable hydrofluoride source.

- This step requires controlled addition of HF under cooling and inert atmosphere to avoid decomposition.

- The salt formation improves compound stability and solubility for handling and applications.

Typical Reaction Conditions and Parameters

Research Findings and Analytical Data

- The alkylation method using ethylenediamine and ethyl chloride under autoclave conditions yields N-ethylethylenediamine with high purity and yield, demonstrating the feasibility of stepwise amine alkylation for polyamine synthesis.

- Mannich-type reactions provide high selectivity and yield for aminoethylated sulfonic acid derivatives, indicating potential applicability for related aminoethyl amines.

- Analytical characterization typically includes NMR (1H, 13C), IR spectroscopy (noting N-H, C-N, and HF-related bands), and mass spectrometry to confirm structure and purity.

- Salt formation with hydrofluoride is confirmed by characteristic IR bands and elemental analysis for fluorine content.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise alkylation | Ethylenediamine, 2-aminoethyl halide, sodium alkoxide | 40–80 °C, 0.2–2 MPa, 3–6 h | High yield, scalable | Requires pressure vessel |

| Mannich reaction | Amine, formaldehyde, nitroalkane | 25–70 °C, 4–20 h | High selectivity, mild conditions | Multi-step, requires reduction |

| Salt formation with HF | Polyamine, hydrofluoric acid | Low temperature, inert atmosphere | Stabilizes compound | Handling hazards of HF |

| Purification | Desalting, distillation, vacuum drying | Ambient to moderate heat | High purity product | Requires careful control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.